molecular formula C15H8Cl3NO3 B12611957 [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride CAS No. 920036-24-4

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride

Cat. No.: B12611957
CAS No.: 920036-24-4
M. Wt: 356.6 g/mol
InChI Key: RENAQXMHVRQDRF-UHFFFAOYSA-N
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Description

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes two phenoxy groups substituted with chloro and cyano groups, and an acetyl chloride functional group.

Preparation Methods

The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(3-chloro-5-cyanophenoxy)phenol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride involves its interaction with specific molecular targets. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920036-24-4

Molecular Formula

C15H8Cl3NO3

Molecular Weight

356.6 g/mol

IUPAC Name

2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride

InChI

InChI=1S/C15H8Cl3NO3/c16-10-3-9(7-19)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(18)20/h1-6H,8H2

InChI Key

RENAQXMHVRQDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)Cl)OC2=CC(=CC(=C2)C#N)Cl)Cl

Origin of Product

United States

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